3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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Overview
Description
3-Bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound characterized by its bromo and benzamide functional groups, as well as a chromen-2-one moiety. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters under acidic conditions. Subsequent bromination and amide formation steps are then employed to introduce the bromo and benzamide groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound may include antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Potential medical applications include the development of new therapeutic agents targeting various diseases, such as cancer and microbial infections.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
3-Bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is structurally similar to other benzamide derivatives and chromen-2-one compounds.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which may confer unique biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-11-18(25-22(26)16-6-4-7-17(24)12-16)9-10-19(14)20-13-15-5-2-3-8-21(15)28-23(20)27/h2-13H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTNYNXYYOMSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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